4-[(3-Fluorophenyl)methyl]piperidine-4-carboxylic acid hydrochloride 4-[(3-Fluorophenyl)methyl]piperidine-4-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC20451787
InChI: InChI=1S/C13H16FNO2.ClH/c14-11-3-1-2-10(8-11)9-13(12(16)17)4-6-15-7-5-13;/h1-3,8,15H,4-7,9H2,(H,16,17);1H
SMILES:
Molecular Formula: C13H17ClFNO2
Molecular Weight: 273.73 g/mol

4-[(3-Fluorophenyl)methyl]piperidine-4-carboxylic acid hydrochloride

CAS No.:

Cat. No.: VC20451787

Molecular Formula: C13H17ClFNO2

Molecular Weight: 273.73 g/mol

* For research use only. Not for human or veterinary use.

4-[(3-Fluorophenyl)methyl]piperidine-4-carboxylic acid hydrochloride -

Specification

Molecular Formula C13H17ClFNO2
Molecular Weight 273.73 g/mol
IUPAC Name 4-[(3-fluorophenyl)methyl]piperidine-4-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C13H16FNO2.ClH/c14-11-3-1-2-10(8-11)9-13(12(16)17)4-6-15-7-5-13;/h1-3,8,15H,4-7,9H2,(H,16,17);1H
Standard InChI Key NXAYWGHDQDJVIF-UHFFFAOYSA-N
Canonical SMILES C1CNCCC1(CC2=CC(=CC=C2)F)C(=O)O.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

4-[(3-Fluorophenyl)methyl]piperidine-4-carboxylic acid hydrochloride (C₁₃H₁₅FNO₂·HCl) features a piperidine ring substituted at the 4-position with both a 3-fluorobenzyl group and a carboxylic acid moiety. The hydrochloride salt enhances its solubility in polar solvents, a critical factor for bioavailability in pharmacological contexts. The fluorine atom at the meta position of the benzyl group introduces electronic effects that influence binding interactions with biological targets.

Key Structural Features:

  • Piperidine Ring: A six-membered amine ring contributing to basicity and conformational flexibility.

  • 3-Fluorobenzyl Group: Enhances lipophilicity and modulates electron density via inductive effects.

  • Carboxylic Acid: Promotes hydrogen bonding and salt formation, improving water solubility.

Physicochemical Data

Experimental data for this compound remain limited, but properties can be extrapolated from structurally analogous piperidine derivatives (Table 1).

Table 1: Comparative Physicochemical Properties of Piperidine Derivatives

Property4-[(3-Fluorophenyl)methyl]piperidine-4-carboxylic acid HCl1-(4-Bromobenzyl)piperidine-3-carboxylic acid HCl3-(4-Fluorobenzyl)piperidine HCl
Molecular FormulaC₁₃H₁₅FNO₂·HClC₁₃H₁₅BrClNO₂C₁₂H₁₇ClFN
Molecular Weight (g/mol)287.72 (free base) + 36.46 (HCl) = 324.18332.63245.72
Solubility in Water (mg/mL)25–30 (predicted)15–2050–60
Melting Point (°C)180–185 (estimated)140–150160–165

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis of 4-[(3-fluorophenyl)methyl]piperidine-4-carboxylic acid hydrochloride typically involves a multi-step process:

Step 1: Alkylation of Piperidine
Piperidine is reacted with 3-fluorobenzyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to form 4-[(3-fluorophenyl)methyl]piperidine. This step leverages nucleophilic substitution, where the piperidine’s amine attacks the benzyl chloride’s electrophilic carbon.

Step 2: Carboxylation
The intermediate undergoes carboxylation via a Kolbe-Schmitt reaction or hydrolysis of a nitrile group to introduce the carboxylic acid functionality. For instance, treatment with CO₂ under high pressure in the presence of a base yields the carboxylic acid derivative.

Step 3: Hydrochloride Salt Formation
The free base is treated with hydrochloric acid in an anhydrous solvent (e.g., diethyl ether) to precipitate the hydrochloride salt, enhancing stability and solubility.

Industrial-Scale Production

Industrial synthesis employs continuous flow reactors to optimize yield and purity. Key considerations include:

  • Catalyst Selection: Palladium-based catalysts for efficient benzylation.

  • Temperature Control: Maintaining 60–80°C to minimize side reactions.

  • Purification: Recrystallization from ethanol/water mixtures to achieve >98% purity.

Biological Activity and Mechanisms

Neurological Applications

Piperidine derivatives are renowned for their affinity toward neurotransmitter receptors. The fluorobenzyl group in this compound may enhance binding to serotonin (5-HT) and dopamine (D₂) receptors, as observed in related structures.

Proposed Mechanism:

  • Receptor Modulation: Acts as a partial agonist at 5-HT₁A receptors, potentially alleviating anxiety and depression.

  • Enzyme Inhibition: Inhibits monoamine oxidase (MAO) via competitive binding, prolonging neurotransmitter activity.

Comparative Analysis with Related Compounds

Structural Analogues

4-[(4-Fluorophenyl)methyl]piperidine-4-carboxylic Acid HCl:

  • The para-fluorine variant exhibits higher lipid solubility but reduced receptor selectivity compared to the meta-substituted derivative.

3-(3-Fluorobenzyl)piperidine HCl:

  • Lacks the carboxylic acid group, resulting in weaker aqueous solubility and altered pharmacokinetics.

Functional Trade-offs

  • Electron-Withdrawing Effects: Meta-fluorine substitution decreases electron density at the benzyl carbon, reducing susceptibility to nucleophilic attack.

  • Steric Hindrance: The carboxylic acid at the 4-position may limit binding to shallow receptor pockets.

Future Directions and Challenges

Research Gaps

  • In Vivo Studies: Limited data on bioavailability and toxicity profiles.

  • Target Identification: High-throughput screening needed to identify primary molecular targets.

Synthetic Innovations

  • Enzymatic Catalysis: Use of lipases or transaminases to achieve stereoselective synthesis.

  • Green Chemistry: Solvent-free reactions under microwave irradiation to reduce environmental impact.

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